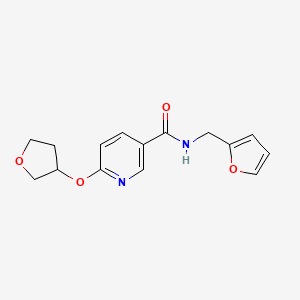

N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

CAS No.: 2034270-80-7

Cat. No.: VC7532975

Molecular Formula: C15H16N2O4

Molecular Weight: 288.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034270-80-7 |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.303 |

| IUPAC Name | N-(furan-2-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-4-14(16-8-11)21-13-5-7-19-10-13/h1-4,6,8,13H,5,7,9-10H2,(H,17,18) |

| Standard InChI Key | FYDFDBWCABLUJR-UHFFFAOYSA-N |

| SMILES | C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three key components:

-

A pyridine ring at the core, substituted at the 3-position with a carboxamide group () linked to a furan-2-ylmethyl moiety.

-

A tetrahydrofuran-3-yl ether group at the 6-position of the pyridine ring.

-

A furan-2-ylmethyl group attached via the amide nitrogen.

The IUPAC name, N-(furan-2-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide, reflects this arrangement. The stereochemistry of the tetrahydrofuran ring (oxolane) may influence its biological activity, though specific configurations remain uncharacterized in published studies.

Synthesis and Characterization

Hypothetical Synthesis Pathway

While no peer-reviewed synthesis of N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been published, a plausible route involves:

-

Nicotinamide Functionalization:

-

Introduction of the tetrahydrofuran-3-yloxy group via nucleophilic aromatic substitution (SNAr) on 6-chloronicotinamide.

-

Reaction conditions: Tetrahydrofuran-3-ol, potassium carbonate, dimethylformamide (DMF), 80°C.

-

-

Amide Bond Formation:

-

Coupling the carboxylic acid derivative with furan-2-ylmethanamine using carbodiimide reagents (e.g., EDC/HOBt).

-

Solvent: Dichloromethane (DCM) or ethyl acetate; room temperature.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

-

Analytical Characterization

Key techniques for confirming structure and purity include:

-

Nuclear Magnetic Resonance (NMR):

-

NMR would reveal signals for the pyridine ring (δ 8.5–9.0 ppm), tetrahydrofuran protons (δ 3.5–4.5 ppm), and furan protons (δ 6.0–7.5 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 288.3 [M+H].

-

-

Infrared Spectroscopy (IR):

-

Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1100 cm).

-

Biological and Industrial Applications

Ligand Design in Coordination Chemistry

The pyridine and furan groups can act as Lewis bases, coordinating to transition metals like palladium or copper. This property is exploited in catalysis, where similar nicotinamide derivatives serve as ligands in cross-coupling reactions.

Therapeutic Prospects

While direct evidence is lacking, structural analogs have shown:

-

Anticancer Activity: Through modulation of NAD-dependent pathways .

-

Antimicrobial Effects: Via disruption of bacterial cell wall synthesis.

-

Neuroprotective Roles: By inhibiting oxidative stress mediators.

Comparative Analysis with Structural Analogs

The trifluorophenyl analog highlights how electron-withdrawing groups enhance metabolic stability, while the phenylethynyl derivative demonstrates versatility in π-system extensions for materials applications.

Challenges and Future Directions

-

Synthetic Optimization: Current hypothetical routes require validation and yield improvement. Flow chemistry techniques could enhance scalability.

-

Biological Screening: Prioritize assays against NNMT, sirtuins, and microbial targets to identify lead candidates .

-

Solubility Enhancement: Prodrug strategies or salt formation may address potential solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume